![molecular formula C8H15NO B14906425 3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for benzene rings in medicinal chemistry due to its ability to enhance the biological activity, solubility, and metabolic stability of drug candidates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-N-methylbicyclo[111]pentan-1-amine typically involves the functionalization of the bicyclo[111]pentane core One common approach is the nucleophilic addition to [11The reaction conditions often involve the use of strong bases and nucleophiles under anhydrous conditions to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxymethyl and N-methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
科学的研究の応用
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:
作用機序
The mechanism of action of 3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound with a similar core structure.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Compounds with additional functional groups at the 1 and 2 positions.
Uniqueness
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine is unique due to its specific functional groups (methoxymethyl and N-methyl) that impart distinct physicochemical properties. These properties can enhance the compound’s solubility, stability, and biological activity compared to other similar compounds .
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
3-(methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C8H15NO/c1-9-8-3-7(4-8,5-8)6-10-2/h9H,3-6H2,1-2H3 |
InChIキー |
JCZUFPRFRGBBKJ-UHFFFAOYSA-N |
正規SMILES |
CNC12CC(C1)(C2)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


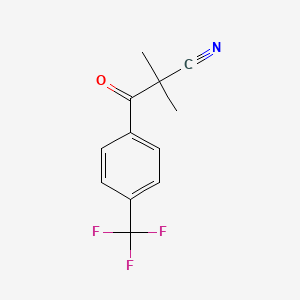
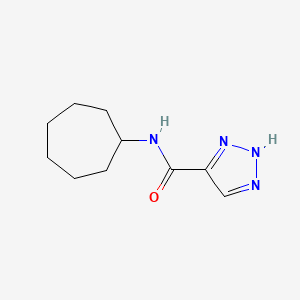

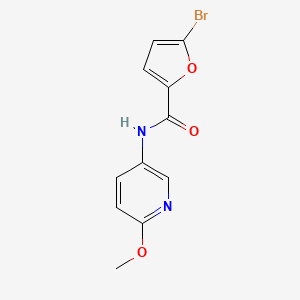
![2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14906385.png)


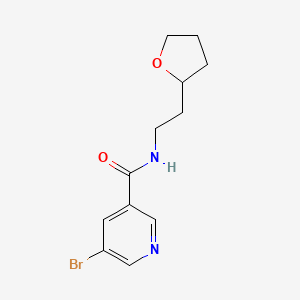
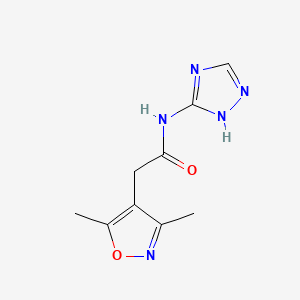
![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)
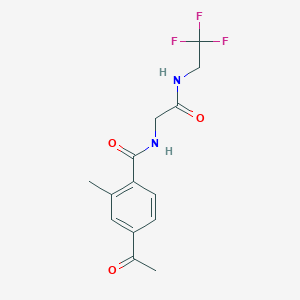
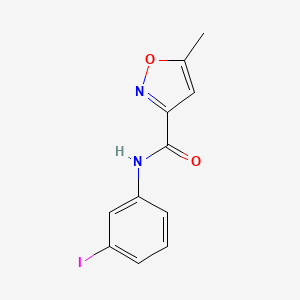
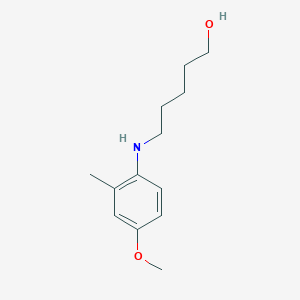
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
